molecular formula C30H32O4 B3160080 (R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol CAS No. 865838-12-6

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol

Cat. No.: B3160080
CAS No.: 865838-12-6
M. Wt: 456.6 g/mol
InChI Key: WMTZPCWRLXZVGY-HPUNYJORSA-N
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Description

The compound (R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol is a chiral, polyfunctional molecule featuring a 1,3-dioxolane core with stereospecific substituents. Key structural elements include:

  • (4S,5S)-configured 1,3-dioxolane ring: Provides rigidity and influences stereochemical outcomes in reactions .
  • Vinyl group: Enhances reactivity in cycloadditions or polymerizations.
  • Trityloxy (triphenylmethoxy) group: A bulky protecting group for hydroxyl moieties, offering steric hindrance and stability under acidic conditions .
  • (R)-configured secondary alcohol: Critical for enantioselective applications.

While direct synthesis details are unavailable in the provided evidence, analogous compounds suggest the use of stereocontrolled methods, such as Grubbs-catalyzed olefin metathesis or silyl ether protections .

Properties

IUPAC Name

(2R)-2-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-1-trityloxybut-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26-,27-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTZPCWRLXZVGY-HPUNYJORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol (CAS No. 69031670) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of the compound is C30H32O4, with a molecular weight of 456.57 g/mol. Its structure features a dioxolane ring and a trityloxy group, which may influence its biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related dioxolane derivatives have shown efficacy against various viruses, including the dengue virus and hepatitis C virus. The mechanism often involves inhibition of glycosidase enzymes critical for viral replication .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Dioxolane derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is necessary to elucidate the specific pathways affected by this compound.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar dioxolane structures have been shown to inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can disrupt essential biological processes and may contribute to its antiviral and anticancer effects .

Study 2: Anticancer Mechanisms

In a separate investigation into dioxolane compounds' effects on cancer cell lines, researchers found that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the importance of further exploring such compounds for their therapeutic potential against various cancers .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of glycosidases
AnticancerInduction of apoptosis
Enzyme InhibitionDisruption of carbohydrate metabolism

Scientific Research Applications

Synthetic Chemistry

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol is utilized as an intermediate in the synthesis of various complex organic molecules. Its structural components allow for the development of new synthetic pathways in organic chemistry.

Pharmaceutical Development

This compound has potential applications in drug formulation due to its ability to modify the solubility and bioavailability of active pharmaceutical ingredients (APIs). The trityloxy group can enhance the stability of drugs during storage and transportation.

Material Science

The unique properties of this compound make it suitable for use in developing specialty materials. Its application in polymer chemistry can lead to the creation of new polymers with enhanced thermal and mechanical properties.

Case Study 1: Synthesis of Novel Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral compounds. These derivatives exhibit significant activity against viral infections by inhibiting viral replication mechanisms.

Case Study 2: Drug Delivery Systems

A study explored the incorporation of this compound into liposomal drug delivery systems. The findings indicated that the presence of this compound improved encapsulation efficiency and controlled release profiles for various drugs.

Comparative Data Table

Application AreaDescriptionBenefits
Synthetic ChemistryIntermediate for complex organic synthesisEnables new synthetic pathways
Pharmaceutical DevelopmentEnhances solubility and stability of APIsImproved drug efficacy and shelf life
Material ScienceDevelopment of specialty polymersEnhanced thermal/mechanical properties
Drug Delivery SystemsIncorporation into liposomal systemsImproved encapsulation and release profiles

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Protecting Group Key Substituents Synthesis Method Stereochemistry Stability/Isomerism
Target Compound 1,3-dioxolane Trityloxy Vinyl, but-3-en-2-ol Not explicitly described (R), (4S,5S) Likely stable; no isomerism
(E/Z)-2-((R)-4-(Benzyloxy)-...-dioxane (216) 1,3-dioxane Benzyloxy Vinyl, tetrahydrofuran Grubbs catalyst (G2) E/Z mixture (2:1 ratio) E/Z isomerism complicates separation
(4R,5S)-Oxazolidinone derivatives Oxazolidin-2-one TBS, Tosyl Vinyl Sodium naphthalenide reduction (4R,5S) No isomerism reported
(4R,5R)-5-((Benzyloxy)methyl)-1,3-dioxolan 1,3-dioxolan Benzyloxy Butenolide-derived diol One-step reduction Revised stereochemistry Configurational instability
(1S,2S,3R)-1-(2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-propen-1-ol 1,3-dioxolan None Vinyl, propenol Undisclosed (1S,2S,3R) Likely stable
Key Observations:
  • Core Heterocycles: The 1,3-dioxolane/dioxane rings confer rigidity, while oxazolidinones introduce nitrogen-based reactivity .
  • Protecting Groups : Trityloxy (target) offers superior steric protection compared to benzyloxy (216) or silyl ethers (TBS in ), but complicates purification due to bulk .
  • Vinyl Substituents : Common in all compounds, enabling applications in cycloadditions or cross-coupling reactions.

Stereochemical Considerations

  • Configurational Stability: The target’s (4S,5S) and (R) configurations are critical for its enantiomeric purity. Similar compounds, such as , required stereochemical revisions due to ambiguous NOE or X-ray data, highlighting the importance of advanced analytical methods like SHELX refinement .
  • Enantiomer Analysis : Flack’s parameter () and Rogers’ η are used to resolve chiral centers, particularly in near-centrosymmetric structures .

Stability and Reactivity

  • Isomerism : Compound 216’s E/Z isomerism (2:1 ratio) complicates purification, whereas the target’s trityloxy group likely prevents such issues .
  • Thermal Stability : Trityloxy’s bulk may hinder thermal decomposition compared to smaller groups like benzyloxy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol
Reactant of Route 2
Reactant of Route 2
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol

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